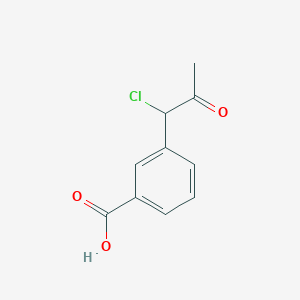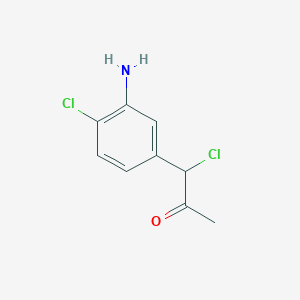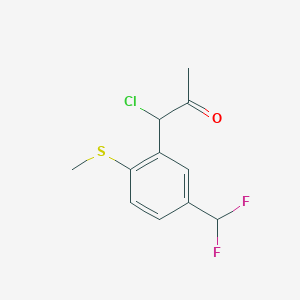
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(difluoromethyl)-2-(methylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the formation of the intermediate compounds through nucleophilic substitution, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
1-Chloro-1-(5-(trifluoromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Chloro-1-(5-(difluoromethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C11H11ClF2OS |
|---|---|
分子量 |
264.72 g/mol |
IUPAC 名称 |
1-chloro-1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2OS/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |
InChI 键 |
YJWZAFITCXMPEW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



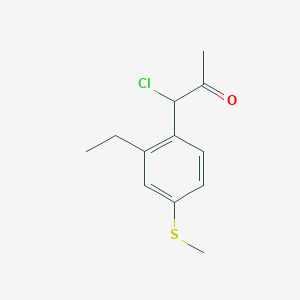
![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)

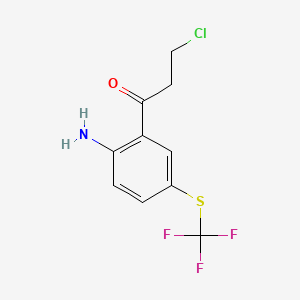
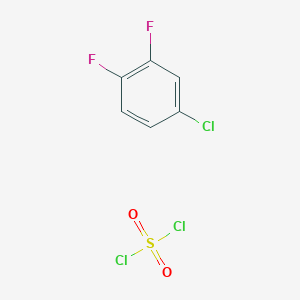
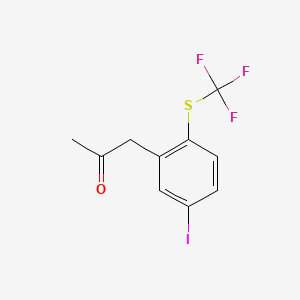
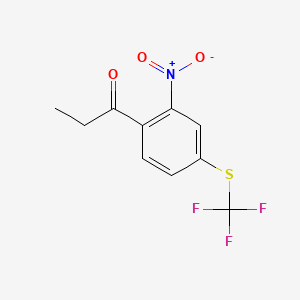
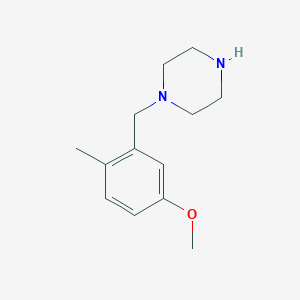
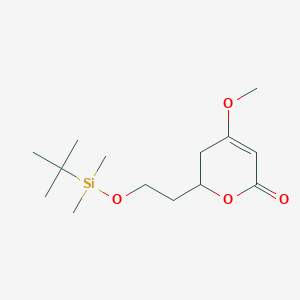

![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
